N-methyl-N-(pyridin-3-yl)acetamide

Crystallography Solid-State Chemistry Polymorph Screening

Replace uncertain regioisomers or demethylated analogs that compromise SAR validity. This exact N-methylated pyridin-3-yl acetamide (CAS 55899-01-9) is a validated scaffold for PIM/CDK kinase inhibitors and cholinesterase reactivators. • N-methyl group: quantified high-positive activity contributor (fragment mapping) • Crystallographically defined polymorph screening-ready • Experimentally benchmarked AM1 geometry for MD simulations • ≥95% research grade, immediate supply chain availability

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 55899-01-9
Cat. No. B2952093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(pyridin-3-yl)acetamide
CAS55899-01-9
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCC(=O)N(C)C1=CN=CC=C1
InChIInChI=1S/C8H10N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h3-6H,1-2H3
InChIKeyDIBVGDONZMMHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N-(pyridin-3-yl)acetamide: Identity, Purity & Core Properties


N-methyl-N-(pyridin-3-yl)acetamide (CAS 55899-01-9) is a pyridine-acetamide small molecule building block with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. Characterized as a versatile scaffold in medicinal chemistry , it features a pyridine ring substituted at the 3-position with an N-methylacetamide group, a structural motif that underpins its utility in kinase inhibitor development and cholinesterase reactivator research [2]. The compound is commercially available at research-grade purities (typically ≥95%) , and its fundamental physicochemical properties, including a calculated logP of -0.03 and hydrogen bond acceptor count of 3, define its baseline behavior as a moderately hydrophilic heterocyclic amide [3].

Defined crystal structure (monoclinic P 21/c) supports solid-state form development and polymorph screening.
N-methyl group reported as high-positive SAR contributor in pyridine-acetamide kinase inhibitor design.
Research-grade purity with moderately hydrophilic profile fits synthesis and scaffold derivatization workflows.

N-methyl-N-(pyridin-3-yl)acetamide Substitution Specificity


Substitution within the N-pyridinyl acetamide class is non-interchangeable due to profound, quantifiable differences in biological activity driven by even minor structural variations. While many pyridine acetamides share a common core, the specific substitution pattern—the 3-position of the pyridine ring and the presence of the N-methyl group—is not a trivial modification. Fragment contribution mapping (HQSAR) has directly quantified that the N-methyl group in related N-pyridinyl acetamide inhibitors is a critical, high-positive contributor to target potency; its removal results in a demonstrable loss of activity, underscoring that this exact substitution is a functional requirement, not a generic placeholder [1]. Furthermore, comparisons with regioisomers (e.g., pyridin-2-yl or pyridin-4-yl analogs) or demethylated variants reveal altered binding orientations and electronic properties that directly impact target engagement . Therefore, substituting 55899-01-9 with a structurally similar but not identical analog introduces unverified and likely detrimental changes to the molecular recognition profile, compromising the validity of structure-activity relationship (SAR) studies and the integrity of lead optimization campaigns.

Target compound
N-methyl-N-(pyridin-3-yl)acetamide
  • N-methyl group recognized as high-positive SAR contributor
  • Defined crystal lattice (monoclinic P 21/c)
Common substitutes
Demethylated / regioisomeric analogs
  • Absence of N-methyl may reduce target engagement
  • Undefined solid-state identity for many analogs

Reported fragment contribution mapping indicates that structural variations shift binding orientation and activity profile; direct substitution may not preserve SAR interpretation and solid-form consistency.

N-methyl-N-(pyridin-3-yl)acetamide Performance Comparison


Crystallographic Uniqueness: Defined Lattice Parameters

N-methyl-N-(pyridin-3-yl)acetamide has a fully resolved, well-defined crystal structure, in contrast to many in-class compounds that remain uncharacterized or amorphous. This provides a verifiable, reproducible solid-state identity that is essential for consistent formulation and structure-based design. The compound crystallizes in a monoclinic system with space group P 21/c, and its unit cell dimensions have been experimentally determined [1].

Crystal Lattice Identity
Head-to-head
Space group P 21/c; a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°
Supports solid-state identity verification and polymorph screening
Comparators lack resolved crystal structures; source review recommended
Crystallography Solid-State Chemistry Polymorph Screening

Validated AM1 Geometry vs. Experimental XRD

The molecular geometry of N-methyl-N-(pyridin-3-yl)acetamide has been rigorously validated through a direct comparison between its experimental crystal structure and a semi-empirical (AM1) computational model. This provides a benchmarked in silico starting point for molecular docking and dynamics simulations, a level of validation not available for many closely related, uncharacterized analogs [1].

Geometry Validation
Head-to-head
AM1-optimized geometry agrees with experimental XRD structure
Reported benchmarked in silico starting point for docking studies
Uncharacterized analogs rely on unverified force field optimizations
Computational Chemistry Molecular Modeling Conformational Analysis

N-Methyl Positive Contribution in SAR

In a quantitative structure-activity relationship (QSAR) study using HQSAR fragment contribution mapping, the N-methyl group attached to the pyridine ring was identified as a high positive contributor to biological activity in a series of N-pyridinyl acetamide derivatives. The removal of this methyl group led to a demonstrable and significant loss in activity, confirming its functional indispensability [1].

N-Methyl SAR Contribution
Class-level
High positive fragment contribution in HQSAR model
Supports SAR context; demethylation may reduce activity contribution
Fragment contribution maps require source-specific review
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N-methyl-N-(pyridin-3-yl)acetamide Validated Applications


Solid-State Formulation and Polymorph Screening

The well-defined crystal structure of 55899-01-9 [1] makes it a suitable starting point for solid-state chemistry studies. Unlike many analogs that lack detailed crystallographic data, this compound's known space group and lattice parameters enable rational polymorph screening and form selection, reducing the empirical burden in preclinical formulation development.

Validated Computational Chemistry and Molecular Modeling

Researchers performing in silico screening or molecular dynamics simulations benefit from the experimentally validated AM1 geometry of 55899-01-9 [1]. This benchmarked model provides a more reliable starting conformation for docking studies compared to unverified force field optimizations, improving the accuracy of predicted binding modes and saving computational validation time.

SAR Studies with N-Methylated Pyridine Scaffold

When the N-methyl group is a known or hypothesized pharmacophoric element, 55899-01-9 serves as a critical control or starting material. Fragment contribution mapping has quantified that the N-methyl moiety is a high positive contributor to activity [1], meaning that substitution with a demethylated analog (e.g., N-(pyridin-3-yl)acetamide) would likely result in a significant loss of potency, compromising SAR interpretation.

Advanced Intermediate Synthesis for Kinase Inhibitors

The compound's pyridine-acetamide core is a recognized scaffold for kinase inhibitors, including PIM and CDK targets [1]. Its procurement is justified when the synthetic route requires a pre-formed N-methylated pyridin-3-yl acetamide building block, a functional handle that is not easily introduced later in the synthesis due to regioselectivity challenges.

Application
Selection Property
Validation Focus
Solid-state formulation & polymorph screening
Defined crystal lattice parameters
Polymorph consistency and solid-form development reliability
Computational chemistry & molecular modeling
Experimentally benchmarked AM1 geometry
Docking pose reliability and in silico screening accuracy
SAR studies with N-methylated pyridine scaffold
N-methyl group positive SAR contribution profile
SAR interpretation fidelity; N-methyl pharmacophore requirement
Advanced intermediate for kinase inhibitor synthesis
Pre-formed N-methylated pyridin-3-yl acetamide core
Synthetic route efficiency and regioselectivity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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